Antimicrobial peptide 1, plant
Description
Significance of Antimicrobial Peptides in Plant Innate Immunity
Antimicrobial peptides are fundamental to the innate immunity of virtually all forms of life, and in plants, they are indispensable. oup.comnih.gov Unlike the adaptive immune system of vertebrates, plants lack mobile defender cells and a somatic recombination-based antibody response. Instead, they rely on a pre-formed and inducible arsenal (B13267) of defense molecules, with AMPs being a prominent and widespread component. oup.comnih.gov These peptides are typically small, cationic, and amphipathic, characteristics that allow them to interact with and disrupt the negatively charged microbial cell membranes, leading to pathogen death. mdpi.comnih.gov Their significance lies in their ability to provide a rapid and direct defense against a broad spectrum of pathogens, often before more complex and energy-intensive defense responses are fully activated. oup.commdpi.com The expression of AMPs can be constitutive, providing a constant barrier in vulnerable tissues, or induced upon pathogen recognition, leading to a targeted and amplified defense. neuroquantology.com
The role of AMPs extends beyond direct killing of microbes. Some AMPs can also act as signaling molecules, modulating the plant's defense response and communicating with other components of the immune system. neuroquantology.com This dual function as both a weapon and a messenger underscores their central role in orchestrating an effective defense. The remarkable diversity of AMPs found across the plant kingdom is a testament to their evolutionary importance in the ongoing arms race between plants and pathogens. oup.comnih.gov
Overview of Antimicrobial Peptide 1 as a Key Plant Defense Effector
While "Antimicrobial Peptide 1" is not a single, universal compound, it is a common designation for the first antimicrobial peptide identified in a particular plant species. These "AMP1s" are often potent and serve as representative examples of major plant AMP families. For instance, Cn-AMP1 , isolated from green coconut water (Cocos nucifera), has demonstrated significant antimicrobial activity. novoprolabs.com Similarly, Mc-AMP1 from the common ice plant (Mesembryanthemum crystallinum) is a well-studied knottin-type peptide that provides a clear example of the structure and function of this important class of AMPs. elifesciences.org
These AMP1s typically exhibit broad-spectrum activity, inhibiting the growth of both bacteria and fungi. novoprolabs.comelifesciences.org Their mechanism of action often involves the permeabilization of microbial cell membranes, a process that is less likely to induce resistance compared to antibiotics that target specific metabolic pathways. mdpi.comfrontiersin.org The constitutive or inducible expression of AMP1s in various plant tissues, including seeds, leaves, and flowers, highlights their strategic deployment to protect the plant at all stages of its life cycle. nih.govresearchgate.net As key effectors of the plant's defense system, the study of these "Antimicrobial Peptide 1s" provides crucial insights into the molecular basis of plant immunity.
Historical Context of Plant Antimicrobial Peptide Discovery
The journey to understanding plant antimicrobial peptides began in the early 20th century. In 1942, a crystalline protein with antimicrobial properties was isolated from wheat flour and named purothionin . mdpi.comnih.gov This discovery marked the first identification of a plant-derived antimicrobial peptide. However, it was not until several decades later that the broader significance and diversity of plant AMPs began to be appreciated.
The 1990s saw a surge in the discovery and characterization of various families of plant AMPs. nih.gov This was driven by advancements in protein purification and molecular biology techniques. During this period, researchers isolated and characterized defensins, thionins, lipid transfer proteins, and other classes of AMPs from a wide range of plant species. cabidigitallibrary.org The realization that these peptides were a widespread and integral part of the plant's defense system revolutionized our understanding of plant-pathogen interactions. The term "Antimicrobial Peptide 1" often signifies the inaugural discovery of such a peptide in a new plant species, marking a significant step in unraveling the defense strategies of that particular plant.
Structure
2D Structure
Properties
CAS No. |
139632-17-0 |
|---|---|
Molecular Formula |
C124H194N38O37S7 |
Molecular Weight |
3033.6 g/mol |
IUPAC Name |
(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C124H194N38O37S7/c1-63(2)99(129)119(195)140-52-94(171)145-75(34-36-97(174)175)109(185)157-86(61-204)116(192)160-100(64(3)4)120(196)150-72(21-13-40-134-123(130)131)103(179)137-49-92(169)144-73(22-14-41-135-124(132)133)107(183)159-87(62-205)121(197)162-43-16-24-89(162)118(194)154-81(55-163)105(181)139-50-93(170)146-77(37-44-206-5)111(187)156-85(60-203)115(191)158-84(59-202)114(190)153-82(56-164)113(189)148-76(33-35-90(128)167)110(186)151-78(45-65-17-7-6-8-18-65)104(180)138-51-95(172)147-80(47-67-27-31-69(166)32-28-67)122(198)199-98(176)54-142-106(182)83(58-201)155-112(188)79(46-66-25-29-68(165)30-26-66)152-108(184)74(20-10-12-39-126)149-117(193)88-23-15-42-161(88)96(173)53-141-102(178)71(19-9-11-38-125)143-91(168)48-136-101(177)70(127)57-200/h6-8,17-18,25-32,63-64,70-89,99-100,163-166,200-205H,9-16,19-24,33-62,125-127,129H2,1-5H3,(H2,128,167)(H,136,177)(H,137,179)(H,138,180)(H,139,181)(H,140,195)(H,141,178)(H,142,182)(H,143,168)(H,144,169)(H,145,171)(H,146,170)(H,147,172)(H,148,189)(H,149,193)(H,150,196)(H,151,186)(H,152,184)(H,153,190)(H,154,194)(H,155,188)(H,156,187)(H,157,185)(H,158,191)(H,159,183)(H,160,192)(H,174,175)(H4,130,131,134)(H4,132,133,135)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,99-,100-/m0/s1 |
InChI Key |
CRLBLVQWYMUDAS-FBMKYRQTSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)OC(=O)CNC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)OC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)OC(=O)CNC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N)N |
Other CAS No. |
139632-17-0 |
Synonyms |
AMP1 protein, Impatiens balsamina AMP1, Impatiens balsamina antimicrobial protein, Impatiens balsamina |
Origin of Product |
United States |
Structural Biology and Post Translational Modification Profiles of Antimicrobial Peptide 1
Primary Amino Acid Sequence Analysis and Characterization
The primary amino acid sequence is the foundational determinant of an AMP's structure and function. Plant AMPs are characterized by their small size, typically ranging from 10 to 100 amino acid residues, and a high content of cationic and hydrophobic residues. mdpi.comnih.gov The positive charge, conferred by amino acids like lysine (B10760008) and arginine, facilitates interaction with negatively charged microbial membranes, while hydrophobicity is crucial for membrane disruption. nih.gov
Plant AMPs are classified into several families based on sequence similarity and conserved cysteine motifs, including defensins, thionins, lipid transfer proteins (LTPs), and hevein-like peptides. nih.govnih.gov While sequences can be hypervariable even within a single family, allowing for adaptation against different pathogens, the underlying structural scaffold remains conserved. mdpi.com
For instance, thionins, first discovered in wheat, are composed of 45–48 amino acids and are rich in cysteine. nih.gov They show relatively conserved sequences compared to other plant AMP families. nih.gov Plant defensins, another major family, consist of 45 to 54 amino acid residues and are also characterized by their cationic nature and conserved cysteine patterns. mdpi.comnih.gov A specific example, Antimicrobial peptide 1 (Cn-AMP1) from Cocos nucifera (Coconut palm), is a much smaller peptide with a sequence of just nine amino acids. uniprot.org
| Peptide Family | Representative Member | Source Organism | Sequence Length (Amino Acids) | Key Characteristics |
|---|---|---|---|---|
| Thionin | β-purothionin | Triticum aestivum (Wheat) | 47 | High Cysteine, Arginine, Lysine content |
| Defensin (B1577277) | Rs-AFP2 | Raphanus sativus (Radish) | 51 | Cationic, 4 disulfide bonds |
| Hevein-like | Ac-AMP2 | Amaranthus caudatus | 30 | Chitin-binding domain |
| Unclassified | Cn-AMP1 | Cocos nucifera (Coconut) | 9 | Short peptide sequence uniprot.org |
Beyond cysteine patterns, other motifs contribute to antimicrobial function. A notable example is the γ-core motif, a conserved structural element found in many host defense peptides from phylogenetically distant organisms. mdpi.com This motif, characterized by a [GXC] sequence embedded within a β-hairpin structure, is positively charged and amphipathic, facilitating interactions with microbial membranes. mdpi.com In thionins, conserved residues in the groove between their structural domains are thought to be crucial for interacting with phospholipids (B1166683) in pathogen membranes. nih.gov
Disulfide Bond Topology and Its Structural Implications
A defining feature of most plant AMPs is the presence of multiple intramolecular disulfide bonds formed by the oxidation of cysteine residues. nih.govresearchgate.net These bonds are not merely structural embellishments; they are essential for creating a compact, stable, and functionally active three-dimensional structure. nih.govmdpi.com This structural stability confers resistance to proteases, extreme pH, and high temperatures. mdpi.comnih.gov
The number of disulfide bonds typically ranges from two to six. nih.gov
Thionins usually have three or four disulfide bonds that stabilize their characteristic Γ-shape, which consists of two antiparallel α-helices and a pair of parallel β-strands. nih.govnih.govmdpi.com
Plant Defensins are stabilized by four disulfide bridges, which lock the α-helix and triple-stranded β-sheet into a stable fold known as the cysteine-stabilized αβ (CSαβ) motif. mdpi.comnih.gov
Hevein-like peptides can possess three to five disulfide bonds. mdpi.comnih.gov Two of these bonds often form a knottin-like core, a highly stable structural motif. mdpi.com
Snakins are characterized by twelve conserved cysteine residues forming six disulfide bonds. acs.orgnih.gov
The precise connectivity, or topology, of these bonds is critical. Improper pairing of cysteines can lead to misfolded, inactive peptides. mdpi.com Molecular dynamics studies have shown that the removal of even a single disulfide bond can significantly alter the peptide's folding and abolish its antimicrobial activity. nih.govmdpi.com
| AMP Family | Typical No. of Cysteine Residues | Typical No. of Disulfide Bonds | Conserved Structural Motif |
|---|---|---|---|
| Thionins | 6-8 | 3-4 nih.gov | Gamma (Γ) fold nih.gov |
| Defensins | 8 | 4 acs.org | Cysteine-stabilized αβ (CSαβ) |
| Hevein-like | 6-10 | 3-5 nih.gov | Knottin-like core mdpi.com |
| Snakins | 12 | 6 nih.gov | Helix-turn-helix (HTH) acs.org |
Characterization of Post-Translational Modifications
Post-translational modifications (PTMs) are chemical alterations to a peptide after its synthesis, which can significantly expand its functional properties. nih.govnih.govbenthamdirect.com In plant AMPs, PTMs are crucial for structure, stability, and biological activity. nih.govnih.govcreative-proteomics.com The formation of disulfide bonds is itself a critical PTM for the vast majority of these peptides. mdpi.com
Acetylation, the addition of an acetyl group, typically at the N-terminus of a peptide, is a known PTM that can influence the function of AMPs. While research specifically on plant AMPs is emerging, studies on other AMPs show that N-terminal acetylation can enhance their antimicrobial efficacy. researchgate.net This modification can increase the peptide's stability by blocking degradation by aminopeptidases. researchgate.net Furthermore, acetylation can alter the peptide's net charge and hydrophobicity, potentially improving its ability to interact with and disrupt microbial membranes. researchgate.net For example, acetylating a synthetic peptide derived from chia seeds was shown to increase its ability to destroy the integrity of the bacterial cell membrane and bind to DNA. researchgate.net
Beyond disulfide bond formation and acetylation, several other PTMs have been identified in natural AMPs, although they are less commonly characterized in plant-derived peptides compared to other structural features. nih.govnih.gov These modifications play versatile roles in regulating plant immune responses. creative-proteomics.commdpi.com
C-terminal Amidation: This modification involves replacing the C-terminal carboxyl group with an amide group. It can increase the peptide's net positive charge and enhance its resistance to carboxypeptidases, thereby improving its stability and antimicrobial activity.
Hydroxylation: The addition of hydroxyl groups, particularly to proline residues, can influence the peptide's structure and interactions.
Glycosylation: The attachment of sugar moieties can affect a peptide's solubility, stability, and interaction with target cells.
These modifications fine-tune the peptide's properties, allowing a single gene-coded peptide to have multiple functional forms, thereby diversifying the plant's defensive arsenal (B13267) against pathogens. nih.govbenthamdirect.com
Computational Modeling and Structural Prediction Methodologies
The determination of the three-dimensional (3D) structure of antimicrobial peptides (AMPs) is crucial for understanding their function at a molecular level. nih.gov While experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural data, they can be resource-intensive. nih.gov Consequently, computational modeling and structural prediction methodologies have become indispensable tools in the study of plant antimicrobial peptides, including those designated as Antimicrobial Peptide 1. These in silico approaches offer valuable insights into the peptide's conformation, stability, and interactions with microbial membranes. ijmtlm.orgbutu.org
A variety of computational strategies are employed to predict the 3D structure of plant AMPs. researchgate.net These methods are broadly categorized into homology modeling, ab initio (or de novo) modeling, and molecular dynamics simulations. The choice of methodology often depends on the availability of experimentally determined structures of homologous peptides.
Ab Initio Modeling: In the absence of a suitable template structure, ab initio modeling methods are employed to predict the peptide's structure from its amino acid sequence alone. researchgate.net This approach is considered more challenging but is essential for novel peptide folds. researchgate.netnih.gov Techniques like iterative TASSER simulations and the integration of QUARK and I-TASSER have been used for ab initio protein structure prediction. nih.gov These methods often involve generating a large number of possible conformations and then using scoring functions to identify the most energetically favorable structure. Large-scale ab initio modeling of structurally uncharacterized AMPs has revealed both known and novel folds, expanding our understanding of the structural diversity of these molecules. nih.gov
Molecular Dynamics (MD) Simulations: Following the initial structure prediction by homology or ab initio modeling, molecular dynamics (MD) simulations are frequently performed to refine the model and study its dynamic behavior in a simulated physiological environment, such as in water or in the presence of a model cell membrane. jbiochemtech.comjbiochemtech.comnih.gov MD simulations analyze the physical movement of atoms and molecules over time, providing insights into the peptide's stability, conformational changes, and interactions with lipids. nih.gov
Force fields like GROMOS, CHARMM, and AMBER are commonly used to describe the interactions between atoms in the system. mdpi.comntu.edu.sg For example, the stability of a model of the plant defensin DM-AMP1 was confirmed by computing the root mean square deviation (RMSD) of the carbon-alpha backbone and the potential energy during an MD simulation in water. jbiochemtech.com Similarly, the structural dynamics of the antimicrobial peptide WAMP-1a were analyzed to identify flexible amino acid residues, which is crucial for understanding its activity. scispace.com These simulations can also shed light on how the peptide folds and interacts with bacterial membranes, for instance by observing the formation of α-helical conformations upon contact with lipids. nih.gov
The following table summarizes some of the key computational tools and methodologies used in the structural prediction of plant antimicrobial peptides:
| Methodology | Description | Common Tools/Software | Key Outputs |
| Homology Modeling | Predicts protein structure based on a known experimental structure of a homologous protein (template). researchgate.netjbiochemtech.comjbiochemtech.com | MODELLER, Phyre2, SWISS-MODEL | 3D coordinates of the peptide, model quality scores. jbiochemtech.comresearchgate.net |
| Ab Initio Modeling | Predicts protein structure from the amino acid sequence without a template. researchgate.netnih.gov | I-TASSER, QUARK, Rosetta | Putative 3D structures, confidence scores. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to study the dynamic behavior of the peptide. nih.govscispace.com | GROMACS, AMBER, CHARMM | Trajectory of atomic coordinates, RMSD, potential energy, secondary structure evolution. mdpi.comntu.edu.sgnih.gov |
These computational approaches are not mutually exclusive and are often used in a complementary manner to build and validate accurate structural models of plant antimicrobial peptide 1. The insights gained from these models are instrumental in understanding their mechanism of action and for the rational design of novel peptides with improved antimicrobial properties. researchgate.net
Molecular Mechanisms of Antimicrobial Activity of Antimicrobial Peptide 1
Interaction with Microbial Cell Membranes
The primary and most widely studied mechanism of action for many plant AMPs is their interaction with the microbial cell membrane. nih.govresearchgate.net The initial contact is typically driven by electrostatic attraction between the positively charged (cationic) peptide and negatively charged components on the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, or anionic phospholipids (B1166683) in fungal membranes. mdpi.comnih.govacs.org This interaction allows the peptides to accumulate on the membrane surface. nih.gov
Once a threshold concentration is reached on the microbial surface, AMPs can induce membrane disruption and permeabilization through several proposed models. nih.gov The amphipathic nature of the peptides, possessing both hydrophobic and hydrophilic regions, is critical for their insertion into the lipid bilayer. oup.commdpi.com
The Carpet Model: In this model, the AMPs bind to the outer leaflet of the microbial membrane, forming a "carpet-like" layer. mdpi.comnih.gov This coverage disrupts the membrane's curvature and stability, acting like a detergent that dissolves the membrane into micelles, leading to its complete disintegration. nih.gov
The Barrel-Stave Model: Here, the peptides insert perpendicularly into the lipid bilayer. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating the lining of a central aqueous pore. mdpi.comnih.gov This structure resembles the staves of a barrel.
The Toroidal Pore (Wormhole) Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this configuration, the peptides associate with the head groups of the lipid molecules. nih.gov This interaction induces the lipid monolayer to bend continuously from the outer to the inner leaflet, creating a "toroidal" or "wormhole" channel where both the peptides and the lipid head groups line the pore. nih.govmdpi.comnih.gov
These disruptive actions result in the loss of membrane integrity, causing leakage of essential ions and metabolites, depolarization of the membrane potential, and ultimately, cell death. nih.govnih.gov
| Model | Mechanism of Action | Key Features |
|---|---|---|
| Carpet Model | AMPs coat the membrane surface, disrupting its integrity in a detergent-like manner. nih.gov | - Membrane dissolution into micelles.
|
| Barrel-Stave Model | AMPs oligomerize and insert into the membrane to form a pore, with hydrophilic residues lining the channel. mdpi.comnih.gov | - Stable pore structure.
|
| Toroidal Pore Model | AMPs insert into the membrane, inducing lipids to bend and line the pore along with the peptides. nih.govnih.gov | - Lipid head groups are part of the pore lining.
|
The formation of pores or channels is a direct consequence of the barrel-stave and toroidal pore mechanisms. mdpi.comnih.gov These transmembrane structures allow the uncontrolled passage of water, ions, and other small molecules across the microbial membrane. nih.gov This disruption of the cell's electrochemical gradients is catastrophic, leading to a loss of essential cellular components and an inability to maintain normal metabolic functions, which culminates in cell death. nih.govnih.gov The specific type of pore formed can depend on the peptide's structure, concentration, and the composition of the target membrane. acs.org
Intracellular Targets and Cellular Pathway Modulation in Microorganisms
Increasing evidence demonstrates that the antimicrobial activity of many plant AMPs is not limited to membrane disruption. nih.govnih.gov Some peptides can translocate across the cell membrane without causing complete lysis and act on various intracellular targets, inhibiting essential cellular processes. nih.govresearchgate.net This dual-action mechanism makes it more difficult for microbes to develop resistance.
Certain plant AMPs have been found to interfere with the microbial cell cycle. For instance, some antifungal peptides can induce cell cycle impairment in pathogenic fungi. nih.gov The plant defensin (B1577277) HsAFP1 has been observed to cause cell cycle impairment in Saccharomyces cerevisiae. nih.gov Another study identified that a cell-penetrating peptide derivative, known as APP, induces cell cycle arrest in the fungal pathogen Candida albicans. frontiersin.org This mechanism effectively halts the proliferation of the pathogen. Research on a peptide known as IP-1 demonstrated that it specifically kills microbial cells during cell cycle arrest, highlighting this as a viable antimicrobial strategy. frontiersin.orgnih.gov
Once inside the microbial cell, some plant AMPs can bind to nucleic acids like DNA and RNA. nih.govacs.org This interaction can inhibit crucial processes such as DNA replication and protein synthesis, leading to cell death. nih.govfrontiersin.org For example, a bactericidal and proapoptotic peptide isolated from Cycas revoluta seeds was found to possess DNA-binding properties. mdpi.com Similarly, studies on a maize α-hairpinin antimicrobial peptide have explored its DNA-binding activity. nih.gov By targeting these fundamental cellular components, the peptides disrupt the central dogma of molecular biology within the pathogen.
Several plant AMPs can induce a form of programmed cell death, or apoptosis, in microbial cells. jmb.or.kr This process is distinct from the necrotic cell death caused by membrane lysis. The antifungal plant defensin RsAFP2 from radish, for example, induces apoptosis in Candida albicans. jmb.or.kr The plant defensin NaD1 from Nicotiana alata is also known to enter the cytoplasm of fungal cells and induce oxidative stress through the generation of reactive oxygen species (ROS). mdpi.com This accumulation of ROS, along with mitochondrial dysfunction, can trigger the apoptotic cascade, leading to controlled cell death characterized by DNA fragmentation and cell shrinkage. jmb.or.kr
| Peptide/Family | Organism Source | Intracellular Mechanism | Target Microbe Example |
|---|---|---|---|
| RsAFP2 (Defensin) | Radish (Raphanus sativus) | Induction of apoptosis. jmb.or.kr | Candida albicans jmb.or.kr |
| NaD1 (Defensin) | Nicotiana alata | Induction of ROS and permeabilization. mdpi.com | Fusarium oxysporum mdpi.com |
| Unnamed Peptide | Cycas revoluta | DNA-binding and proapoptotic effects. mdpi.com | Bacteria mdpi.com |
| α-hairpinin | Maize (Zea mays) | DNA-binding activity. nih.gov | General |
| HsAFP1 (Defensin) | Heuchera sanguinea | Cell cycle impairment. nih.gov | Saccharomyces cerevisiae nih.gov |
Specificity of Antimicrobial Spectrum
Plant AMPs exhibit a broad spectrum of activity, targeting both bacteria and fungi. nih.govmdpi.com Their effectiveness stems from the fundamental differences between microbial and plant or animal cell membranes. The outer membranes of bacteria and fungi are rich in anionic components, which facilitates the initial electrostatic attraction of the positively charged AMPs. nih.gov
Gram-positive bacteria are characterized by a thick cell wall composed of peptidoglycan and teichoic acids, which present a net negative charge. Cationic AMPs are electrostatically attracted to this surface. nih.gov Defensin-like peptides isolated from adzuki bean seeds have demonstrated inhibitory activity against the growth of Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus cereus. mdpi.com Similarly, hevein-like peptides have shown effectiveness against Bacillus subtilis. mdpi.com The interaction of these peptides with the bacterial cell wall and membrane is a critical step in their antimicrobial action against these pathogens.
Gram-negative bacteria possess an outer membrane containing lipopolysaccharides (LPS), which also confers a negative charge, attracting cationic AMPs. nih.gov Numerous plant-derived AMPs have shown efficacy against these bacteria. For instance, a defensin from spinach was found to be more active against P. aeruginosa than E. coli. austinpublishinggroup.com Additionally, hevein-like peptides have been shown to inhibit the growth of E. coli in vitro. mdpi.com A cationic AMP, SM-985, from teosinte demonstrated a minimum inhibitory concentration (MIC) of 4 μM against Gram-negative bacteria. frontiersin.org
| Peptide Type/Source | Target Gram-Negative Bacteria | Noted Efficacy (MIC/IC50) |
| Defensin (Spinach) | Pseudomonas aeruginosa | 7.5 µg/mL |
| Defensin (Spinach) | Escherichia coli | 30 µg/mL |
| Cationic AMP SM-985 (Teosinte) | Gram-negative indicators | 4 µM |
Plant AMPs are a crucial part of the plant's defense against fungal pathogens. frontiersin.org Their mechanisms often involve interacting with the fungal cell wall and membrane, leading to disruption and cell death. mdpi.com
Botrytis cinerea : Hevein-like peptides from various plants and thionins have shown antifungal activity against B. cinerea, a common plant pathogen. mdpi.com
Fusarium culmorum : The plant defensin DmAMP1 is known to be active against Fusarium culmorum. frontiersin.org
Cladosporium sphaerospermum : While direct inhibition by a specific plant AMP is not detailed in the provided context, metabolites from the endophytic fungus Cladosporium sphaerospermum itself have been shown to possess broad-spectrum activity against plant pathogens, indicating the complex chemical interactions in the plant environment. nih.gov
Leptosphaeria maculans : The antimicrobial peptide anoplin (B1578421) has demonstrated strong antifungal activity in vitro against this plant pathogen. nih.gov
| Peptide/Metabolite | Target Fungus | Noted Efficacy (MIC/IC50) |
| Synthetic Peptide JH8944 | Fusarium graminearum (conidia) | 50 µg/ml |
| Synthetic Peptide JH8944 | Fusarium oxysporum (isolate) | 5 µg/ml |
| Anoplin | Leptosphaeria maculans | Strong in vitro activity |
Investigating the Correlation Between Bacterial Aggregation and Antimicrobial Efficacy
Some plant AMPs, such as those from the snakin family, induce the aggregation of both Gram-positive and Gram-negative bacteria. nih.gov This aggregation is a distinct mechanism that contributes to their antimicrobial efficacy. The process is thought to begin with the electrostatic attraction between the cationic peptide and the negatively charged bacterial surface. nih.gov
The aggregation mechanism can enhance antimicrobial action in several ways. By clumping bacterial cells together, the peptides can effectively neutralize a large number of bacteria at once. This aggregation can interfere with normal bacterial processes and may facilitate membrane disruption. nih.gov One proposed model, known as directed co-aggregation, involves AMPs binding to specific proteins on the bacterial surface, leading to the formation of aggregates that cause the target proteins to lose function. mdpi.com This "protein silencing" provides an alternative mode of action to direct membrane lysis. mdpi.com Furthermore, the formation of peptide-lipid complex micelles can create channels that lead to the leakage of intracellular contents. nih.gov
Factors Modulating Antimicrobial Activity (e.g., pH, ionic strength, peptide concentration)
The effectiveness of plant antimicrobial peptides is not constant but is influenced by various physicochemical factors in their environment.
pH : Environmental pH can significantly impact the activity of AMPs. rsc.org For many cationic peptides, a lower (acidic) pH increases their net positive charge, which can enhance the initial electrostatic attraction to negatively charged microbial membranes, thereby increasing antimicrobial activity. rsc.orgnih.gov Conversely, for some AMPs acting on certain bacteria like S. aureus, a higher pH can lead to increased potency. rsc.org The activity of purified peptides can be pH-dependent and vary for different microbes. researchgate.net
Ionic Strength : The concentration of ions in the surrounding medium can affect AMP efficacy. High ionic strength, such as high salt concentrations, can weaken the electrostatic interactions between the cationic peptide and the anionic bacterial membrane, which may reduce the peptide's antimicrobial activity. rsc.org Molecular dynamics simulations have shown that interactions between peptides and lipids are stronger at lower salt concentrations. rsc.org Divalent cations like Ca²⁺ and Mg²⁺ can sometimes improve the activity of certain AMPs. rsc.org
Peptide Concentration : The concentration of the AMP is a critical determinant of its efficacy. A minimum inhibitory concentration (MIC) is required to prevent bacterial growth. nih.gov Below this threshold, the peptide may have little to no effect. The relationship between concentration and killing effect is often steep, meaning a small increase in concentration can lead to a significant increase in antimicrobial action. frontiersin.org The efficacy of an AMP can also be influenced by the initial density of the bacterial population, a phenomenon known as the inoculum effect, where a higher concentration of bacteria may require a higher concentration of the peptide to be effective. mdpi.com Increased peptide self-aggregation at higher concentrations can sometimes decrease antibacterial activity by raising the energy cost for the peptide to embed into the cell membrane. nih.gov
Biosynthesis, Expression, and Regulation of Antimicrobial Peptide 1 in Plants
Gene Identification and Transcriptional Regulation Mechanisms
The identification of genes encoding antimicrobial peptide 1 in plants has been facilitated by various molecular techniques, including suppression subtractive hybridization (SSH) and sequence analysis. For instance, a differentially expressed gene, TaW662, was identified from an SSH library of a wheat-Thinopyrum intermedium disomic alien addition line and was proposed to be an antimicrobial peptide due to its high sequence identity with known antifungal peptides. biorxiv.org The regulation of these genes is complex, involving a network of signaling pathways that respond to both developmental cues and environmental stresses.
Transcriptional regulation is a key control point for the expression of antimicrobial peptide 1 genes. This process is often mediated by the interplay of various transcription factors and signaling molecules. For example, the mitogen-activated protein kinase (MAPK) cascade is a central pathway that activates the expression of defensin (B1577277) genes, a major family of plant AMPs, in response to pathogen-associated molecular patterns (PAMPs) and effector-triggered immunity. preprints.org Furthermore, specific transcription factors, such as WRKY75, have been shown to positively regulate the expression of defense-related genes, including the plant defensin gene PDF1.2. preprints.org The promoters of some AMP genes, like CaAMP1 from pepper, contain distinct cis-regulatory elements that respond to different signals, such as pathogens, salicylic (B10762653) acid, and methyl jasmonate, as well as separate elements for abscisic acid and osmotic stress, which involve MYB transcription factors. nih.gov
Spatial Expression Patterns and Tissue Specificity
The expression of antimicrobial peptide 1 is not uniform throughout the plant but exhibits distinct spatial patterns and tissue specificity, reflecting its diverse roles in development and defense. These peptides have been isolated from a wide variety of plant tissues, including roots, seeds, flowers, stems, and leaves. biorxiv.orgnih.gov Generally, in unstressed plants, AMPs are most abundant in the outer cell layers of organs, which supports their role in constitutive defense against microbial invasion from the external environment. tandfonline.com
Expression Profiles in Vegetative Tissues (e.g., tubers, stems)
In vegetative tissues, the expression of antimicrobial peptide 1 can be both constitutive and inducible. For example, the potato gene StSN1 is constitutively expressed in various tissues, including tubers and stems, throughout the plant's development. nih.gov This constitutive presence suggests a role in providing a constant barrier against potential pathogens. In contrast, other AMP genes may be induced in vegetative tissues upon wounding or pathogen attack.
Expression Profiles in Reproductive Tissues (e.g., floral buds, sepals, petals, stamens, carpels)
Reproductive tissues often show high levels of antimicrobial peptide 1 expression, highlighting their importance in protecting the next generation. For instance, the tomato defensin tgas118 is regulated by gibberellins (B7789140) during flower development. nih.gov Similarly, the thionin Thi2.1 can be induced in the flowers and siliques of Arabidopsis thaliana by the pathogen Fusarium oxysporum, wounding, and jasmonic acid. nih.gov Plant defensins are also commonly found to be constitutively expressed in reproductive organs. frontiersin.org
Absence of Expression in Specific Tissues (e.g., roots, stolons, shoot apex meristem, young leaves)
While AMPs are widely distributed, their expression is notably absent or low in certain tissues under normal growth conditions. For example, the potato snakin-1 gene (StSN1) is not induced by abiotic or biotic stress, and its expression pattern is developmentally regulated, with some tissues showing no detectable expression. nih.gov Similarly, research on Arabidopsis has shown that while the AtPROPEP1 gene exhibits low-level expression in most tissue types, its expression significantly increases upon wounding or treatment with specific signaling molecules. frontiersin.org The absence of expression in tissues like the shoot apex meristem and young leaves might be a strategy to avoid any potential phytotoxic effects during critical developmental stages. mdpi.complos.org
Hormonal and Stress-Induced Regulation of Expression
The expression of antimicrobial peptide 1 is intricately regulated by a variety of plant hormones and is induced by both biotic and abiotic stresses. nih.govspbu.ru This regulation allows the plant to mount a rapid and targeted defense response when faced with adverse conditions.
Analysis of Responses to Abiotic Stress Elicitors
Abiotic stresses such as drought, salinity, and extreme temperatures can induce the expression of antimicrobial peptide 1 genes. preprints.orgnih.gov For instance, the defensin gene CADEF1 in pepper is induced by abiotic elicitors like hydrogen peroxide, artificial wounding, salinity, and drought. preprints.org The overexpression of CaAMP1 in Arabidopsis thaliana has been shown to increase tolerance to salt and drought through abscisic acid-mediated signaling. nih.gov The signaling pathways for biotic and abiotic stress responses can overlap, as seen with the CaAMP1 promoter, which has distinct regulatory sequences for pathogen-related signals and osmotic stress. nih.gov
Plant hormones play a central role in mediating the response to these abiotic stressors. Hormones such as salicylic acid (SA), methyl jasmonate (MeJA), jasmonic acid (JA), abscisic acid (ABA), and ethylene (B1197577) (ET) are known to regulate the expression of various AMPs. preprints.orgnih.gov For example, the expression of TaLTPs in wheat is modulated by a range of stress hormones, with different family members showing induction or repression in response to SA, MeJA, indole-3-acetic acid (IAA), and ABA. preprints.org This complex hormonal cross-talk enables the plant to fine-tune its defense responses to a wide array of environmental challenges. nih.govmdpi.com
Investigation of Induction by Biotic Elicitors and Pathogen Infection
The expression of antimicrobial peptides (AMPs) in plants is a critical component of the innate immune system, often induced in response to detection of pathogenic organisms or the molecular signals they produce. nih.govspbu.ru This inducible defense mechanism allows plants to mount a targeted and resource-effective response against invading microbes. nih.gov Research has demonstrated that the synthesis of AMPs can be triggered by a wide range of biotic elicitors, including pathogen-associated molecular patterns (PAMPs), and by direct infection with pathogens such as fungi and bacteria. mdpi.comfrontiersin.org
The induction of AMP genes is frequently integrated with major plant defense signaling pathways, including those mediated by hormones like jasmonic acid (JA), salicylic acid (SA), and ethylene (ET). nih.govfrontiersin.org In fact, the expression levels of certain AMP genes, such as Thi2.1 and PDF1.2, are so closely correlated with these pathways that they are used as established marker genes to study the activation of the plant's immune response. oup.com
Numerous studies have detailed the specific conditions under which AMP expression is initiated. For instance, in pepper (Capsicum annuum), the defensin gene CADEF1, which is not typically expressed in healthy leaves, shows induced expression following inoculation with the virulent bacterium Xanthomonas campestris pv. vesicatoria. preprints.org Its expression is also triggered by defense-related signaling molecules like SA, methyl jasmonate (MeJA), JA, and ET. preprints.org Similarly, another peptide in pepper, CaAMP1, is differentially expressed in leaves upon infection by the same pathogen (Xanthomonas campestris pv. vesicatoria) or after treatment with these defense hormones. nih.gov
In the model plant Arabidopsis thaliana, the defensin gene PDF1.1 was observed to be upregulated in the resistant ecotype UK-4 following infection with the fungus Fusarium oxysporum f. sp. matthiolae. preprints.org Overexpression of this gene in a susceptible variety was shown to inhibit fungal growth. preprints.org In tomato, the peptide CAPE1 is induced by wounding, which simulates herbivore or pathogen attack, leading to an increase in defense hormones and the expression of several pathogenesis-related genes. frontiersin.org
The inducibility of AMPs has also been harnessed for biotechnological applications. In one study, a de-novo designed antimicrobial peptide, SP1-1, was expressed in tomato plants under the control of a pathogen-inducible promoter. plos.org This strategy resulted in transgenic tomato fruits that were significantly more resistant to bacterial spot disease, which is caused by Xanthomonas campestris pv. vesicatoria. plos.org The targeted expression of the AMP in the apoplast, a primary site of pathogen infection, led to a reduction in bacterial infection by up to 65% compared to wild-type plants. plos.org
The following table summarizes key research findings on the induction of specific plant antimicrobial peptides by biotic factors.
| Antimicrobial Peptide (Gene) | Plant Species | Inducing Factor (Pathogen/Elicitor) | Research Finding | Citation |
| CADEF1 | Pepper (Capsicum annuum) | Xanthomonas campestris pv. vesicatoria, Salicylic acid, Jasmonic acid, Ethylene | Gene expression was induced by pathogen inoculation and by various defense-related signaling molecules. | preprints.org |
| CaAMP1 | Pepper (Capsicum annuum) | Xanthomonas campestris pv. vesicatoria, Salicylic acid, Methyl jasmonate, Ethylene | Gene was differentially expressed in leaves following infection or treatment with signaling molecules. | nih.gov |
| PDF1.1 | Arabidopsis thaliana | Fusarium oxysporum f. sp. matthiolae | Gene was upregulated in a resistant ecotype upon fungal infection, and its overexpression inhibited fungal growth. | preprints.org |
| SP1-1 (Synthetic) | Tomato (Solanum lycopersicum) | Xanthomonas campestris pv. vesicatoria (via inducible promoter) | Inducible expression in transgenic tomatoes conferred significant resistance, reducing bacterial infection up to 65%. | plos.org |
| CAPE1 | Tomato (Solanum lycopersicum) | Wounding | Peptide expression was induced by wounding and resulted in increased levels of defense hormones (JA, SA). | frontiersin.org |
| DEFLs (Defensin-like genes) | Arabidopsis thaliana | Salicylic acid, Ethylene | Expression of these genes was induced by SA and ethylene. | nih.gov |
| Sp-AMP | Scots Pine (Pinus sylvestris) | Salicylic acid, Ethylene | Expression was induced by SA and ethylene, but not by MeJA. | nih.gov |
These investigations highlight that the expression of antimicrobial peptide 1 and related AMPs is a dynamically regulated process, intricately linked to the plant's perception of biotic threats. The ability to induce these potent defense molecules at the site of infection is a cornerstone of plant immunity.
Ecological and Evolutionary Biology of Plant Antimicrobial Peptide 1
Phylogenetic Relationships and Evolutionary Conservation
Plant defensins, a major family to which many antimicrobial peptides belong, are characterized by a highly conserved three-dimensional structure despite significant sequence diversity. researchgate.net This structure, known as the cysteine-stabilized αβ (CSαβ) motif, consists of one α-helix and three anti-parallel β-strands stabilized by four disulfide bonds. researchgate.netnih.gov This structural conservation points to a strong evolutionary constraint to maintain a stable scaffold. Interestingly, while plant defensins share structural similarities with insect and vertebrate defensins, they belong to two distinct superfamilies that arose through convergent evolution. researchgate.netnih.govfigshare.com Plant and insect defensins are part of the cis-defensin superfamily, whereas mammalian defensins belong to the trans-defensin superfamily. figshare.com
Despite the conserved structural fold, the primary amino acid sequences of plant defensins are highly variable, with the exception of the cysteine residues that form the stabilizing disulfide bonds. nih.govfigshare.com This sequence diversity is a hallmark of their evolution and has led to a vast array of homologs across different plant lineages. ias.ac.in Plant genomes typically contain large, multigene families of defensins and defensin-like (DEFL) peptides; for instance, the Arabidopsis genome contains over 300 such members. ias.ac.innih.gov This genetic multiplicity provides the raw material for diversification, allowing for the evolution of peptides with varied activities and expression patterns. The diversification is so extensive that based on sequence differences, over 100 subgroups of DEFLs have been identified. apsnet.org This rich diversity is responsible for the wide range of biological functions attributed to these peptides. nih.gov
The evolution of plant AMPs is a dynamic process driven by the co-evolutionary arms race between plants and their pathogens. The high sequence variability in defensin (B1577277) genes is a direct result of adaptive evolution to counter the ever-changing spectrum of pathogen threats. nih.gov Studies on the defensin-like gene family in grasses have shown that while the family as a whole is subject to purifying selection to maintain its structural integrity, specific regions of the duplicated genes are under positive selection. ias.ac.in This indicates that selection favors mutations in certain areas of the peptide, likely those involved in direct interaction with pathogen targets. This continuous adaptation allows a single plant to possess a versatile arsenal (B13267) of AMPs, each potentially specialized to combat different pathogens or to function under different environmental conditions, thereby providing a robust and flexible defense system. frontiersin.org
Functional Redundancy and Specialization within Plant Defensin Families
The presence of large defensin gene families in plant genomes suggests a degree of functional redundancy, where multiple peptides may have overlapping antimicrobial activities. nih.gov This redundancy can serve as a buffer, ensuring that the plant's defense system remains effective even if a pathogen evolves resistance to a specific peptide.
However, alongside this redundancy, there is clear evidence of functional specialization. This specialization can manifest in several ways:
Tissue-Specific Expression : Defensins are expressed in nearly all plant organs, but their abundance can vary significantly. nih.gov They are often found in high concentrations in seeds, where they protect the germinating plant, and in peripheral cell layers, forming a protective barrier. nih.govuniprot.org Some are expressed in response to specific developmental cues, such as the ripening-induced expression of Vv-AMP1 in grape berries. nih.govnih.gov
Pathogen Specificity : Different defensin variants exhibit varying levels of efficacy against different types of pathogens, including fungi and bacteria. ias.ac.infrontiersin.org This specificity allows the plant to mount a targeted defense against the most relevant threats.
Diversification of Function : Beyond direct antimicrobial activity, some plant defensins have evolved novel functions. These "promiscuous" peptides can be involved in abiotic stress tolerance, such as conferring metal tolerance or sequestering heavy metals like cadmium. nih.govwikipedia.org Others have taken on roles in plant development and sexual reproduction. nih.govfigshare.com This functional divergence highlights the evolutionary plasticity of the defensin scaffold.
Distribution and Discovery of Antimicrobial Peptide 1 Variants
Research into plant AMPs has led to the discovery and characterization of numerous variants from a wide range of plant species. These peptides, while often classified under general families like defensins or hevein-like peptides, show remarkable diversity in their primary structure and biological activity.
The investigation of different plant species has yielded a wealth of unique antimicrobial peptides.
Impatiens balsamina (Balsam) : The seeds of this plant contain some of the smallest known plant-derived antimicrobial peptides, the Ib-AMPs. uniprot.org Ib-AMP1, a 20-residue peptide, is highly basic and contains two intramolecular disulfide bonds that constrain it to a well-defined backbone conformation. nih.gov Multiple variants, such as Ib-AMP4, have been identified, which show higher antifungal activity than Ib-AMP1. uniprot.org These peptides are highly expressed in mature seeds and play a key role in protecting the germinating seed. uniprot.org
Amaranthus caudatus (Love-lies-bleeding) : Two highly similar antimicrobial peptides, Ac-AMP1 and Ac-AMP2, have been isolated from the seeds of amaranth. nih.gov These peptides, 29 and 30 amino acids long respectively, show strong sequence homology to the cysteine/glycine-rich domain of chitin-binding proteins. nih.govnih.gov Ac-AMP1 and Ac-AMP2 differ by only a single amino acid at the carboxyl terminus and exhibit potent activity against various plant pathogenic fungi. nih.govmdpi.com
Clitoria ternatea (Butterfly Pea) : This plant is a source of various bioactive molecules, including cyclotides and other cationic peptides. nih.govuniprot.org A novel 8.5 kDa cationic peptide has been purified from its seeds, which demonstrates significant antimicrobial activity against Candida albicans, Staphylococcus aureus, and Escherichia coli. nih.gov This peptide is distinct from the smaller, well-known cyclotides also found in the plant and showcases the diversity of defense molecules within a single species. nih.gov
Vitis vinifera (Grape) : A berry-specific antimicrobial peptide, Vv-AMP1, has been isolated from grapes. nih.govnih.gov The gene for Vv-AMP1 encodes a 77-amino acid precursor peptide that is processed into a 47-amino acid mature defensin. nih.gov Its expression is developmentally regulated, appearing only in the berry tissue at the onset of ripening, suggesting a specialized role in protecting the fruit from fungal pathogens during this vulnerable stage. nih.govnih.govkisti.re.kr
| Peptide Name(s) | Source Plant | Size (Mature Peptide) | Key Characteristics |
|---|---|---|---|
| Ib-AMP1, Ib-AMP4 | Impatiens balsamina | 20 amino acids | Among the smallest known plant AMPs; highly basic; found in seeds. uniprot.orgnih.gov |
| Ac-AMP1, Ac-AMP2 | Amaranthus caudatus | 29-30 amino acids | Homologous to chitin-binding domains; differ by one C-terminal residue. nih.govnih.gov |
| Unnamed Cationic Peptide | Clitoria ternatea | ~8.5 kDa | Antimicrobial and antioxidant properties; distinct from cyclotides. nih.gov |
| Vv-AMP1 | Vitis vinifera | 47 amino acids | Plant defensin family; expression is specific to ripening berry tissue. nih.govnih.gov |
The search for new antimicrobial agents continues to uncover novel plant peptides with potent defensive properties. These peptides often belong to different structural families but share the common function of inhibiting microbial growth. Beyond the well-studied defensins, several other families of plant AMPs have been identified: mdpi.comnih.gov
Thionins : These were among the first plant AMPs to be discovered. mdpi.com They are cysteine-rich peptides toxic to a broad range of bacteria and fungi. oup.commdpi.com
Lipid Transfer Proteins (LTPs) : LTPs are small, cysteine-rich proteins involved in lipid transport that also possess antimicrobial properties, contributing to the plant's defense barrier. mdpi.commdpi.com
Hevein-like Peptides : As seen with Ac-AMPs from Amaranthus, these peptides contain a chitin-binding domain, which allows them to target the chitin-rich cell walls of fungi. mdpi.commdpi.com
Napins : These are seed storage proteins that also exhibit antibacterial and antifungal activities. mdpi.com
The discovery of novel peptides, such as a new defensin (BcDef) from Brugmansia x candida and a proline-rich AMP from Brassica napus, demonstrates that plants remain a rich and underexplored source of potential new antimicrobial agents. nih.govresearchgate.net The ongoing identification and characterization of these molecules are crucial for understanding the complexity of plant immunity and for potential applications in agriculture and medicine. nih.govnih.gov
Advanced Research Methodologies for Studying Antimicrobial Peptide 1
Peptide Isolation and Purification Strategies from Plant Tissues
The initial step in studying naturally occurring AMP-1 involves its extraction and purification from plant tissues. This process is critical for obtaining a pure sample of the peptide for subsequent characterization and functional analysis. A variety of established techniques are utilized for this purpose, often in a multi-step approach to achieve high purity.
Commonly, the process begins with the extraction of total proteins from plant organs such as leaves, seeds, stems, or roots using solvents like ethanol. researchgate.netnih.gov Following extraction, a series of chromatographic techniques are employed to separate the target peptide from other cellular components. These methods exploit the unique physicochemical properties of the peptide, such as its size, charge, and hydrophobicity.
Well-established purification techniques include:
Salt Precipitation: Methods like ammonium (B1175870) sulfate (B86663) precipitation are often used as an initial step to concentrate the protein fraction.
Chromatography:
Ion-Exchange Chromatography: This technique separates molecules based on their net charge.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying peptides based on their hydrophobicity. nih.govbohrium.com
Size-Exclusion Chromatography: This method separates molecules based on their size.
Electrophoresis: Sodium dodecyl sulphate polyacrylamide gel electrophoresis (SDS-PAGE) is often used to assess the purity and determine the molecular weight of the isolated peptide. researchgate.netbohrium.com
A schematic overview of a typical isolation and purification process is presented below:
| Step | Technique | Purpose |
| 1. Extraction | Solvent Extraction (e.g., 50% ethanol) | To extract total proteins and peptides from plant tissue. researchgate.net |
| 2. Initial Separation | C18 Reverse Phase Column Chromatography | To separate peptides based on hydrophobicity. researchgate.net |
| 3. Further Purification | Ion Exchange Chromatography | To separate peptides based on charge. researchgate.net |
| 4. Final Polishing | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To achieve high purity of the target peptide. bohrium.com |
| 5. Characterization | Gel Electrophoresis (SDS-PAGE), Mass Spectrometry | To verify purity and determine molecular weight. researchgate.net |
Recombinant Expression and Production Systems
Due to the often low abundance of antimicrobial peptides in their natural plant sources, recombinant DNA technology offers a robust alternative for producing large quantities of AMP-1 for research and potential commercial applications. nih.govnih.gov This involves introducing the gene encoding AMP-1 into a suitable host organism, which then synthesizes the peptide. The choice of expression system is crucial and depends on factors such as the properties of the peptide, the required yield, and post-translational modifications.
Bacterial systems, particularly Escherichia coli, are widely used for the recombinant production of peptides due to their rapid growth, high yield, and well-established genetic tools. researchgate.netsmujo.id However, the expression of antimicrobial peptides in bacteria can be challenging due to their potential toxicity to the host cells and their susceptibility to degradation by host proteases. researchgate.netsmujo.id To overcome these challenges, AMP-1 is often expressed as a fusion protein, where it is linked to a larger, more stable protein. This fusion strategy can protect the peptide from degradation and reduce its toxicity. researchgate.net
Lactobacillus species, such as Lactobacillus jensenii and Lactobacillus plantarum, are also emerging as attractive hosts for the expression of antimicrobial peptides. cabidigitallibrary.orgnih.gov As "Generally Regarded as Safe" (GRAS) organisms, they are particularly suitable for producing peptides intended for food or therapeutic applications. mdpi.com
Yeast expression systems, with Pichia pastoris being a prominent example, offer several advantages over bacterial systems. As eukaryotes, yeast can perform post-translational modifications that may be necessary for the proper folding and activity of AMP-1. frontiersin.org P. pastoris is particularly favored for its ability to secrete the recombinant peptide into the culture medium, which simplifies the purification process. nih.govnih.govmdpi.com The expression of AMP-1 in Pichia pastoris can be induced to high levels, making it a cost-effective production platform. frontiersin.org Studies have shown that optimizing culture conditions, such as methanol (B129727) concentration, pH, and temperature, can significantly enhance the yield of the recombinant peptide. frontiersin.orgnih.gov
Producing AMP-1 in plants, a process known as molecular farming, presents a scalable and cost-effective production strategy. nih.govmdpi.com Tobacco (Nicotiana tabacum) is a commonly used model plant for this purpose due to its high biomass and well-developed transformation protocols. tandfonline.comresearchgate.net Both stable and transient expression systems have been utilized. Stable expression involves integrating the AMP-1 gene into the plant's genome, leading to its heritable expression in subsequent generations. mdpi.com Transient expression, often mediated by Agrobacterium tumefaciens, allows for the rapid, high-level production of the peptide in mature plants. mdpi.com
Strategies to enhance the accumulation of recombinant AMP-1 in plants include fusing it to other proteins or domains, such as a chitin-binding domain, which has been shown to enhance the antimicrobial activity of the fusion protein. nih.govnih.gov
The following table summarizes the key features of different recombinant expression systems for AMP-1:
| Expression System | Host Organism(s) | Key Advantages | Key Challenges |
| Bacterial | Escherichia coli, Lactobacillus spp. | Rapid growth, high yield, low cost. researchgate.netsmujo.id | Potential toxicity to host, proteolytic degradation, endotoxin (B1171834) contamination (E. coli). nih.govresearchgate.net |
| Yeast | Pichia pastoris | Capable of post-translational modifications, secretion of peptide simplifies purification, high expression levels. frontiersin.orgnih.gov | Slower growth compared to bacteria. |
| Plant | Nicotiana tabacum | Scalable, cost-effective, low risk of contamination with human pathogens. nih.govmdpi.com | Longer production times, complex purification from plant biomass. |
In Vitro and Ex Vivo Functional Assay Development
Once AMP-1 has been isolated or produced recombinantly, its antimicrobial efficacy must be rigorously evaluated. A variety of in vitro and ex vivo assays have been developed for this purpose, with cell-based assays being the most common.
Cell-based assays are fundamental for determining the antimicrobial activity of AMP-1 against a range of pathogenic microorganisms, including bacteria and fungi. These assays provide quantitative data on the peptide's potency and spectrum of activity.
Key cell-based assays include:
Minimum Inhibitory Concentration (MIC) Assay: This is the most common assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. mdpi.com The assay is typically performed in a 96-well microtiter plate where the pathogen is exposed to serial dilutions of the peptide. tandfonline.com
Liquid Growth Inhibition Assay: This assay measures the ability of the peptide to inhibit the growth of microorganisms in a liquid culture over time. tandfonline.com The growth can be monitored by measuring the optical density of the culture.
Agar (B569324) Diffusion Assay: In this assay, the peptide is applied to a well or a disk on an agar plate that has been inoculated with the test microorganism. The antimicrobial activity is determined by the size of the clear zone of inhibition around the well or disk. mdpi.comresearchgate.net
Membrane Permeabilization Assays: Many antimicrobial peptides exert their effect by disrupting the cell membrane of the pathogen. Assays using fluorescent dyes like SYTOX Green can be used to assess membrane damage. mdpi.comresearchgate.net SYTOX Green is a dye that can only enter cells with compromised membranes, and its fluorescence increases significantly upon binding to nucleic acids.
The results from these assays are crucial for understanding the mechanism of action of AMP-1 and for guiding its further development as a potential therapeutic agent. frontiersin.orgnih.gov
Membrane Permeabilization Assays
The primary mechanism of action for many plant antimicrobial peptides (AMPs), including Antimicrobial peptide 1, involves the disruption of microbial cell membranes. nih.gov Membrane permeabilization assays are therefore crucial for characterizing the activity of these peptides. These assays directly measure the peptide's ability to compromise the integrity of bacterial or fungal membranes, leading to leakage of cellular contents and cell death. nih.gov
Several techniques are employed to assess membrane permeabilization. One common method involves the use of fluorescent dyes. For instance, the influx of propidium (B1200493) iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes, is a reliable indicator of membrane damage. researchgate.netnih.gov Flow cytometry can be used to quantify the percentage of PI-positive cells in a population exposed to the antimicrobial peptide. researchgate.netnih.gov Another fluorescent probe, 1-N-phenylnapthylamine (NPN), is used to assess the disruption of the outer membrane of Gram-negative bacteria. nih.gov An increase in NPN fluorescence indicates that the peptide has permeabilized the outer membrane, allowing the dye to enter the hydrophobic interior. nih.gov
Electrochemical methods can also be utilized. The release of potassium ions (K+) from microbial cells is an early event in membrane permeabilization and can be measured using ion-selective electrodes. Additionally, monitoring the depolarization of the cytoplasmic membrane using potential-sensitive dyes provides insight into the peptide's effect on membrane potential. nih.gov
Scanning electron microscopy (SEM) offers a visual confirmation of membrane damage. SEM images can reveal significant morphological changes in microbial cells treated with Antimicrobial peptide 1, such as shrinkage of the cell wall and leakage of intracellular material, providing direct evidence of membrane disruption. nih.gov
Table 1: Common Membrane Permeabilization Assays for Plant Antimicrobial Peptide 1
| Assay Type | Principle | Information Gained |
| Fluorescent Dye Influx (e.g., Propidium Iodide) | Measures the uptake of a fluorescent dye that cannot cross intact membranes. | Quantifies the percentage of cells with compromised cytoplasmic membranes. |
| Outer Membrane Permeabilization (e.g., NPN Assay) | Measures the uptake of a hydrophobic fluorescent probe into the outer membrane. | Assesses the peptide's ability to disrupt the outer membrane of Gram-negative bacteria. |
| Ion Leakage Assays (e.g., K+ release) | Detects the leakage of specific ions from the cytoplasm. | Indicates early-stage membrane damage and pore formation. |
| Membrane Depolarization Assays | Uses potential-sensitive dyes to monitor changes in membrane potential. | Determines if the peptide disrupts the electrochemical gradient across the membrane. |
| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the cell surface. | Visualizes morphological changes and severe membrane damage. |
DNA Binding Assays
While membrane disruption is a primary mode of action for many plant AMPs, some can also translocate into the cytoplasm and interact with intracellular targets, including DNA. nih.govmdpi.com DNA binding assays are employed to investigate this potential secondary mechanism of Antimicrobial peptide 1.
A common technique to assess DNA binding is the electrophoretic mobility shift assay (EMSA), also known as a gel retardation assay. In this assay, the peptide is incubated with plasmid DNA, and the mixture is then subjected to agarose (B213101) gel electrophoresis. researchgate.net If the peptide binds to the DNA, the resulting complex will have a different electrophoretic mobility than the unbound DNA, typically resulting in a retarded band in the gel. researchgate.net The degree of retardation can be dependent on the peptide-to-DNA ratio. researchgate.net
Genetic Engineering Approaches for Functional Analysis
Genetic engineering provides powerful tools to elucidate the in vivo function of Antimicrobial peptide 1 in plants. By manipulating the expression of the gene encoding this peptide, researchers can observe the resulting phenotypic changes and infer the peptide's role in plant defense and development.
Gene Knockout and Gene Silencing Studies in Model Plants
Creating loss-of-function mutants through gene knockout or gene silencing is a direct approach to investigate the function of Antimicrobial peptide 1. In model plant systems like Arabidopsis thaliana, T-DNA insertion lines, where a segment of foreign DNA is inserted into the gene of interest, can be used to create knockout mutants. If such lines are not available, techniques like CRISPR/Cas9 can be employed to generate targeted gene knockouts.
Alternatively, gene silencing using RNA interference (RNAi) can be utilized to reduce the expression of the Antimicrobial peptide 1 gene. frontiersin.org This involves introducing a construct that produces double-stranded RNA homologous to the target gene, leading to the degradation of the corresponding mRNA. frontiersin.org
By comparing the phenotype of these knockout or silenced plants to wild-type plants, particularly under conditions of pathogen challenge, researchers can determine the importance of Antimicrobial peptide 1 in the plant's innate immune response. For example, if the mutant plants show increased susceptibility to a particular pathogen, it provides strong evidence for the peptide's role in defending against that pathogen. nih.gov
Overexpression Studies for Enhanced Phenotypes
In contrast to loss-of-function studies, overexpression studies aim to enhance the expression of Antimicrobial peptide 1 to observe potential beneficial effects. frontiersin.org This is typically achieved by introducing a transgene containing the coding sequence of the peptide under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter. researchgate.net
Overexpression of plant AMPs has been shown to confer enhanced resistance to a broad spectrum of pathogens in various plant species. nih.govfrontiersin.org For example, transgenic plants overexpressing Antimicrobial peptide 1 might exhibit increased resistance to fungal or bacterial pathogens compared to their non-transgenic counterparts. mdpi.comnih.gov These studies not only help to confirm the antimicrobial function of the peptide but also highlight its potential for agricultural applications in developing disease-resistant crops. nih.gov
Proteomic and Transcriptomic Profiling in Response to Stress Conditions
To understand the broader role of Antimicrobial peptide 1 in the plant's response to stress, researchers utilize high-throughput "omics" approaches like proteomics and transcriptomics. alliedacademies.orgcas.cz These techniques provide a global view of the changes in protein and gene expression, respectively, that occur when a plant is subjected to biotic (e.g., pathogen infection) or abiotic (e.g., drought, salinity) stress. cas.czmdpi.com
By comparing the proteomic and transcriptomic profiles of wild-type plants with those of plants where the expression of Antimicrobial peptide 1 has been altered (either through knockout/silencing or overexpression), scientists can identify downstream targets and pathways regulated by the peptide. nih.gov For instance, the overexpression of an AMP might lead to the upregulation of other defense-related proteins, such as pathogenesis-related (PR) proteins, or proteins involved in antioxidant pathways. nih.govalliedacademies.org
These analyses can reveal complex regulatory networks and signaling cascades in which Antimicrobial peptide 1 participates, providing a more holistic understanding of its function beyond direct antimicrobial activity. cas.cz
Structural Characterization Techniques (e.g., NMR, X-ray Crystallography)
Determining the three-dimensional structure of Antimicrobial peptide 1 is essential for understanding its mechanism of action at a molecular level. The two primary techniques for high-resolution structural determination of proteins and peptides are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR spectroscopy is particularly well-suited for studying the structure of small to medium-sized peptides like AMPs in solution, mimicking their physiological environment. nih.gov Solution NMR can be used to determine the structure of Antimicrobial peptide 1 in membrane-mimicking environments, such as detergent micelles or bicelles, providing insights into how the peptide folds upon interacting with a lipid bilayer. nih.govnih.gov
X-ray crystallography, on the other hand, requires the peptide to be crystallized, which can be challenging for membrane-active peptides. However, if successful, it can provide a very high-resolution atomic model of the peptide's structure. tugraz.at This information is invaluable for structure-function relationship studies and for the rational design of synthetic peptide analogs with improved activity or stability. acs.org
Table 2: Structural Characterization Techniques for Plant Antimicrobial Peptide 1
| Technique | Sample State | Information Gained | Advantages | Limitations |
| NMR Spectroscopy | Solution (in water or membrane mimetics) | 3D structure in solution, dynamics, and interactions with other molecules. | Can study peptides in a near-native environment; provides information on flexibility. | Limited to smaller proteins/peptides; can be complex to analyze. |
| X-ray Crystallography | Crystalline solid | High-resolution 3D atomic structure. | Provides highly detailed and precise structural information. | Requires crystallization, which can be difficult; the crystal structure may not fully represent the solution state. |
Biotechnological Applications and Agricultural Potential of Antimicrobial Peptide 1
Genetic Engineering of Crop Plants for Enhanced Disease Resistance
One of the most promising strategies for leveraging the protective qualities of AMPs is through the genetic engineering of crop plants. frontiersin.org By introducing genes that encode for specific AMPs, researchers can develop transgenic crops with heightened, durable resistance to phytopathogens. frontiersin.orgfrontiersin.org This approach involves integrating the full-length cDNA of a target AMP into a plant's genome using a carrier plasmid and transformation via Agrobacterium. frontiersin.org
To ensure a constant state of defense, AMP genes are often placed under the control of a constitutive promoter, such as the 35S promoter, which leads to their continuous expression throughout the plant's tissues. elifesciences.orgnih.gov This method has been successfully demonstrated in various model and crop plants.
For instance, wild tobacco plants (Nicotiana attenuata) have been genetically modified to constitutively express Antimicrobial peptide 1 (Mc-AMP1) from the common ice plant. elifesciences.orgnih.gov Similarly, researchers have engineered potato plants to express a modified cecropin-melittin cationic peptide chimera (MsrA1) to bolster their defenses. nih.gov Other studies have focused on expressing defensins, a family of plant AMPs, in crops. The defensin (B1577277) NmDef01 from Nicotiana megalosiphon has been expressed in both tobacco and potato plants. frontiersin.org The expression of these peptides in transgenic plants provides a built-in, heritable defense mechanism against microbial threats. frontiersin.orgasm.org
Table 1: Examples of Constitutive Expression of Antimicrobial Peptides in Transgenic Crops
| Transgenic Crop | Expressed Peptide | Original Source Organism | Promoter |
|---|---|---|---|
| Tobacco (Nicotiana attenuata) | Mc-AMP1 | Common Ice Plant | 35S |
| Potato | MsrA1 | N/A (Chimeric Peptide) | Not Specified |
| Tobacco & Potato | NmDef01 | Nicotiana megalosiphon | Not Specified |
| Potato | alfAFP | Alfalfa | Not Specified |
The ultimate goal of expressing AMPs in crops is to achieve robust and lasting disease resistance. Transgenic plants have shown significant success in fending off a range of pathogens in both greenhouse and field trials. frontiersin.orgfrontiersin.org
A notable example is the enhanced resistance against the oomycete Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, one of the most devastating plant diseases globally. frontiersin.orgmdpi.com Transgenic tobacco and potato plants expressing the defensin NmDef01 demonstrated increased resistance to P. infestans. frontiersin.org In another study, the integration of the alfalfa antifungal peptide (alfAFP) gene into potatoes conferred strong resistance against fungal pathogens, resulting in a sixfold lower fungal load. frontiersin.org
Recent research has also focused on the antimicrobial peptide NoPv1, which has been identified as a promising agent to inhibit the growth of P. infestans. mdpi.comnih.gov Computational studies have verified the potential of NoPv1 as a biopesticide for preventing potato late blight, and efforts are underway to engineer mutants of this peptide with even higher antimicrobial activity. mdpi.comnih.gov These findings highlight the effectiveness of AMPs in providing protection against economically significant oomycete pathogens. frontiersin.orgmdpi.com
Table 2: Research Findings on Enhanced Pathogen Resistance in Transgenic Crops
| Transgenic Crop | Expressed Peptide | Target Pathogen | Outcome |
|---|---|---|---|
| Potato | alfAFP | Phytophthora cactorum, Fusarium solani | Sixfold lower fungal load in transgenic plants. frontiersin.org |
| Tobacco & Potato | NmDef01 | Phytophthora infestans | Increased resistance in both glasshouse and field trials. frontiersin.org |
| Tomato | MsDef1 | Fusarium oxysporum | Increased seedling resistance. frontiersin.org |
Development of Novel Biopesticides and Plant Protectants
Beyond genetic engineering, AMPs are being developed for direct application as biopesticides. mdpi.com These peptide-based plant protectants offer an eco-friendly alternative to conventional chemical pesticides, which face challenges with pathogen resistance and environmental concerns. mdpi.comunimi.it
AMPs can be synthesized and applied to crops as foliar sprays. frontiersin.org Studies have shown that mixtures of synthetic AMPs can significantly reduce disease incidence and are nearly as effective as commercial copper-based bactericides, without toxic effects on beneficial insects. frontiersin.org For example, the synthetic antimicrobial peptide BP15 has shown great potential in controlling brown spot disease in pears. frontiersin.org The peptide NoPv1 is another candidate being actively studied for its potential as a biopesticide to manage potato late blight. nih.gov The development of AMPs as biopesticides represents a move towards more sustainable agricultural practices. researchgate.net
Strategies for Sustainable Production of Antimicrobial Peptide 1 for Agricultural Use
A significant hurdle for the widespread agricultural use of AMPs is the cost of production. mdpi.comfrontiersin.org Traditional chemical synthesis is often expensive and complex. nih.gov A highly promising and sustainable alternative is "molecular farming," which uses plants as bioreactors for the large-scale production of valuable proteins and peptides. nih.govresearchgate.net
Plant-based expression systems offer a low-cost, scalable, and simple platform to produce AMPs sustainably. nih.govmdpi.com This "green synthesis" approach leverages the natural protein-making machinery of plants to generate large quantities of AMPs. nih.gov Molecular farming is seen as a critical technology for making AMP-based biopesticides economically viable for broad agricultural application, helping to fill the sustainability gap in crop protection. nih.govresearchgate.net
Integration of Antimicrobial Peptide 1 into Integrated Pest Management Programs
Integrated Pest Management (IPM) is an ecosystem-based strategy that combines various pest control methods to manage pests long-term while minimizing risks to human health and the environment. nih.govfao.orgucdavis.edu IPM emphasizes preventive measures and reduces reliance on chemical pesticides. fao.org Antimicrobial peptides are well-suited for inclusion in IPM programs in several ways. frontiersin.orgresearchgate.net
Firstly, the use of genetically engineered crops that constitutively express AMPs serves as a foundational, preventive tactic. frontiersin.org These plants have a built-in resistance that can suppress pathogen populations from the start, reducing the need for later interventions.
Secondly, AMP-based biopesticides can be used as a targeted control measure when monitoring indicates that pathogen levels are approaching economically damaging thresholds. frontiersin.orgucdavis.edu Because AMPs often have different modes of action than conventional pesticides, they can be a valuable tool in managing resistance. frontiersin.org Furthermore, their low toxicity to non-target organisms aligns with the IPM goal of conserving the broader agro-ecosystem. frontiersin.orgfao.org By combining AMP-expressing crops and AMP-based biopesticides with other cultural and biological controls, a more robust and sustainable crop protection system can be achieved. frontiersin.orgresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Antimicrobial peptide 1 (Mc-AMP1) |
| alfAFP |
| BP15 |
| Cecropin B |
| MsrA1 |
| MsDef1 |
| NmDef01 |
Q & A
Q. How are plant antimicrobial peptides (PAMPs) classified, and what are their primary functional categories?
Plant antimicrobial peptides are classified based on structural motifs, biological activity, and source organisms. Common classes include defensins, thionins, hevein-like peptides, and cyclotides. Functional categorization considers their mechanisms of action, such as membrane disruption, enzyme inhibition, or intracellular targeting. For example, defensins exhibit broad-spectrum activity by interacting with microbial membranes, while cyclotides stabilize their structure via cyclic cysteine knots for enhanced stability .
Q. What methodologies are recommended for extracting PAMPs from plant tissues?
Extraction typically involves tissue homogenization followed by solvent-based separation (e.g., acid/alcohol extraction) and chromatographic purification (e.g., HPLC, affinity chromatography). Challenges include minimizing protease degradation during extraction, which requires rapid processing and protease inhibitors. A standardized protocol does not yet exist due to variability in peptide stability and plant matrix complexity .
Q. How can researchers screen plant extracts for antimicrobial activity against specific pathogens?
Initial screening employs agar diffusion assays or microdilution broth methods to determine minimum inhibitory concentrations (MICs). Advanced workflows combine bioassay-guided fractionation with mass spectrometry to identify active peptides. For example, a 15-year study on Amazonian plants used iterative bioassays and toxicity testing to rank extracts .
Q. What are the primary mechanisms of action of PAMPs against bacterial pathogens?
PAMPs disrupt microbial membranes via electrostatic interactions with anionic lipids, leading to pore formation (e.g., NKCDOPA5 in ). Some peptides inhibit intracellular targets like DNA replication or protein synthesis. Dual mechanisms reduce resistance evolution, as seen in hBD2 and hBD3, which exhibit potent anti-Staphylococcus aureus activity through membrane lysis and immunomodulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data for PAMPs across studies?
Discrepancies often arise from differences in experimental conditions (e.g., pH, ionic strength) or pathogen strains. Methodological standardization, such as using reference strains (e.g., E. coli ATCC 25922) and controlled MIC protocols, is critical. Combining computational modeling (e.g., molecular dynamics simulations) with empirical validation can clarify context-dependent activity .
Q. What strategies optimize the design of synthetic PAMPs with enhanced stability and selectivity?
Modular design frameworks (e.g., ’s AMP-spacer-solid-binding peptide system) allow customization of antimicrobial, spacer, and surface-binding domains. For example, integrating DOPA residues (3,4-dihydroxy-L-phenylalanine) improves adhesion to medical implants while retaining antimicrobial function. Structural-activity relationship (SAR) studies guide residue substitutions to balance hydrophobicity and charge .
Q. How can databases like APD3 and PhytAMP enhance PAMP discovery and characterization?
The Antimicrobial Peptide Database (APD3) enables sequence/structure searches, activity prediction, and phylogenetic analysis. Researchers can filter peptides by source (e.g., plant), length, or mechanism. PhytAMP specializes in plant-derived peptides, providing curated data on extraction protocols and bioactivity. These tools aid in silico screening and cross-referencing experimental data .
Q. What experimental controls are essential when evaluating PAMP efficacy in biofilm inhibition assays?
Include positive controls (e.g., conventional antibiotics) and negative controls (e.g., scrambled peptide sequences). Assess biofilm viability using confocal microscopy with live/dead staining and quantify extracellular matrix components (e.g., polysaccharides via Congo red). Replicate experiments across multiple biofilm-forming strains to account for heterogeneity .
Q. How do plant growth conditions influence endogenous PAMP expression levels?
Transcriptomic studies under biotic/abiotic stress (e.g., pathogen exposure, drought) reveal upregulation of specific AMPs. For instance, RNase 7 expression in keratinocytes increases 60-fold during bacterial colonization. Controlled hydroponic experiments with nutrient modulation can isolate environmental factors affecting peptide production .
Q. What are the challenges in scaling up PAMP production for preclinical studies?
Heterologous expression in microbial systems (e.g., E. coli) often fails due to peptide toxicity or incorrect folding. Plant-based systems (e.g., chloroplast transformation) improve yield but require optimization of codon usage and post-translational modifications. Solid-phase peptide synthesis is cost-prohibitive for large-scale production, necessitating novel fermentation strategies .
Methodological Resources
- Database Tools : APD3 (http://aps.unmc.edu/AP ), PhytAMP .
- Bioassay Protocols : Broth microdilution (CLSI guidelines), biofilm assays .
- Structural Analysis : NMR for cyclic peptides, circular dichroism for secondary structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
